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Compound of Interest

Compound Name: Dimethylsulfide gold chloride

Cat. No.: B14791068

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of chloro(dimethylsulfide)gold(l),
AuCIl(SMez), as a versatile precursor for catalytically active gold(l) species in the synthesis of a
variety of important heterocyclic compounds. The protocols outlined below are based on
established literature procedures and offer a starting point for the development of novel
synthetic methodologies. Gold-catalyzed reactions are known for their mild conditions, high
efficiency, and excellent functional group tolerance, making them a powerful tool in modern
organic synthesis and drug discovery.[1][2]

Synthesis of 2,5-Disubstituted Furans

Gold catalysts derived from AuCI(SMez) are highly effective in promoting the cyclization of
propargyl alcohols with alkynes to furnish polysubstituted furans. This methodology provides an
efficient route to a diverse range of furan derivatives.[3]

Application Note:

This protocol describes a one-pot, three-step cascade reaction involving the addition of a
propargyl alcohol to an alkyne, a Saucy-Marbet rearrangement, and a final allene-ketone
cyclization. The combination of a triazole-gold (TA-Au) catalyst with a copper co-catalyst has
been shown to be particularly effective. While primary and secondary propargyl alcohols, as
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well as a variety of alkynes (aromatic, aliphatic, and heteroaromatic), are well-tolerated, tertiary

propargyl alcohols and internal alkynes may exhibit lower reactivity.[3]

Experimental Protocol: Synthesis of 2,5-Disubstituted
Furans[3]

Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, combine the
triazole ligand and AuCl(SMez) in a suitable solvent (e.g., dichloromethane) to generate the
active TA-Au catalyst.

Reaction Setup: To a solution of the alkyne (1.0 equiv) in a suitable solvent, add the
propargyl alcohol (1.2 equiv).

Catalyst Addition: Add the prepared TA-Au catalyst (1 mol%) and the copper co-catalyst
(e.g., Cu(OTf)2, 0.5 mol%) to the reaction mixture.

Reaction Conditions: Stir the reaction mixture at 45 °C and monitor the progress by thin-layer
chromatography (TLC).

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced
pressure. Purify the residue by flash column chromatography on silica gel using an
appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2,5-
disubstituted furan.

Quantitative Data: Synthesis of Substituted Furans[3]
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Propargyl .

Entry Alkyne Product Yield (%)

Alcohol
2-Methyl-5-

1 Phenylacetylene Propargyl alcohol 85
phenylfuran
2-Hexyl-5-

2 1-Octyne Propargyl alcohol 78
methylfuran

4- 1- 2-(4-

3 Methoxyphenyla Phenylpropargyl Methoxyphenyl)- 82
cetylene alcohol 5-benzylfuran
Cyclohexylacetyl 2-Cyclohexyl-5-

4 Y Y Y Propargyl alcohol Y Y 75

ene methylfuran

Synthesis of 2,5-Disubstituted Oxazoles

The gold-catalyzed [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen atom from

an oxidant provides a highly efficient route to 2,5-disubstituted oxazoles. This method avoids

the use of hazardous a-diazoketones and proceeds under mild conditions with broad substrate

scope.[4][5]

Application Note:

This protocol utilizes a gold(l) catalyst, often generated in situ from AuCIl(SMez) and a silver salt

or by using a pre-formed catalyst like (PhsP)AuNTf2, to activate the alkyne. The nitrile serves

as both a reactant and the solvent. A variety of N-oxides can be used as the oxidant, with 8-

methylquinoline N-oxide often providing optimal results. The reaction tolerates a wide range of

functional groups.[4][6]

Experimental Protocol: Synthesis of 2,5-Disubstituted
Oxazoles[4]

» Reaction Setup: To a solution of the terminal alkyne (0.30 mmol) in the corresponding nitrile
(3 mL), add 8-methylquinoline N-oxide (0.39 mmol, 62.0 mg).

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://www.organic-chemistry.org/abstracts/lit3/305.shtm
https://pubmed.ncbi.nlm.nih.gov/21563762/
https://www.organic-chemistry.org/abstracts/lit3/305.shtm
https://www.researchgate.net/publication/330249685_Gold-Catalyzed_Synthesis_of_25-Disubstituted_Oxazoles_from_Carboxamides_and_Propynals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14791068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Methodological & Application

Check Availability & Pricing

BENGHE

» Catalyst Addition: Add the gold catalyst, for instance, (PhsP)AuNTf2 (11.1 mg, 0.015 mmol),
to the reaction mixture.

e Reaction Conditions: Stir the mixture at 60 °C. The reaction progress can be monitored by
TLC. Reaction times typically range from 3 hours to overnight.

» Work-up and Purification: After the reaction is complete, remove the solvent under reduced
pressure. The resulting residue is then purified by flash column chromatography on silica gel
(eluent: hexanes/ethyl acetate) to yield the pure 2,5-disubstituted oxazole.

Quantitative Data: Gold-Catalyzed Synthesis of 2,5-
Disubsti | C les[4][6]

Entry Alkyne Nitrile Oxidant Catalyst Yield (%)
8-
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1 Acetonitrile Methylquinoli (PhsP)AuNTf2 88
ene
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8-
2 1-Octyne Benzonitrile Methylquinoli (PhsP)AuNTf2 75
ne N-oxide
4-
. Pyridine N- (IPr)AuCl/Ag
Chlorophenyl  Acetonitrile ) 82
oxide OTf
acetylene
8-
Cyclohexylac o o
4 Propionitrile Methylquinoli (PhsP)AuNTf2 79
etylene )
ne N-oxide

Synthesis of Tetrahydroquinolines

A powerful application of gold catalysis is the intramolecular hydroarylation of N-aryl
propargylamines to construct the tetrahydroquinoline scaffold. This tandem reaction often
involves a subsequent transfer hydrogenation step, providing direct access to these important
nitrogen-containing heterocycles.[7][8][9]
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Application Note:

This protocol employs a gold(l) catalyst, such as XPhosAuNTfz, in a suitable solvent like
hexafluoroisopropanol (HFIP). The reaction proceeds under mild conditions and demonstrates
good substrate compatibility and high efficiency. The choice of solvent can be crucial for the
success of the tandem reaction sequence.[8]

Experimental Protocol: Synthesis of
Tetrahydroquinolines|8]

o Reaction Setup: In a sealed reaction tube, dissolve the N-aryl propargylamine (1.0 equiv) in
the chosen solvent (e.g., HFIP).

o Catalyst Addition: Add the gold catalyst (e.g., XPhosAuNTf2, 5 mol%) to the solution.

» Reaction Conditions: Heat the reaction mixture at the optimized temperature (e.g., 80 °C) for
the required time, monitoring by TLC.

o Work-up and Purification: Upon completion, cool the reaction to room temperature and
concentrate under reduced pressure. Purify the crude product by flash column
chromatography on silica gel to obtain the desired tetrahydroquinoline.

Quantitative Data: Synthesis of Tetrahydroquinolines[8]
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N-Aryl
Entry Propargylamin  Catalyst Solvent Yield (%)
e

N-(prop-2-yn-1-
1 (p”p Y XPhosAuNTf2 HFIP 87
yhaniline

4-methyl-N-
2 (prop-2-yn-1- XPhosAuUNTf:2 HFIP 85

ylaniline

4-methoxy-N-
3 (prop-2-yn-1- XPhosAuNTf2 HFIP 82

yhaniline

4-chloro-N-(prop-
4 - XPhosAuNTf2 HFIP 78
2-yn-1-ylaniline

Synthesis of 2-Substituted Indoles

The gold-catalyzed cyclization of 2-alkynylanilines is a well-established and efficient method for
the synthesis of 2-substituted indoles. This transformation proceeds via a 5-endo-dig
cyclization pathway.[10]

Application Note:

This protocol utilizes a simple gold(l) source, such as AuCl, to catalyze the heteroannulation of
2-alkynylanilines. The reaction is typically carried out in a non-polar solvent like
dichloromethane under mild conditions. This method is compatible with a range of substituents
on the alkyne moiety, particularly aromatic groups.

Experimental Protocol: Synthesis of 2-Substituted
Indoles

o Reaction Setup: Dissolve the 2-alkynylaniline (1.0 equiv) in dichloromethane.

o Catalyst Addition: Add AuClI (5 mol%) to the solution.
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e Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours. Monitor the
reaction progress by TLC.

» Work-up and Purification: Once the starting material is consumed, concentrate the reaction
mixture. The crude product can be purified by flash column chromatography on silica gel to
afford the pure 2-substituted indole.

Quantitative Data: Gold-Catalyzed Synthesis of 2-

Substituted Indoles

2-
Entry . Catalyst Solvent Yield (%)
Alkynylaniline

2-
1 (Phenylethynyl)a  AuCl Dichloromethane 95
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Visualizations

Catalytic Cycle for Gold(l)-Catalyzed Hydroarylation
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Caption: Proposed catalytic cycle for gold(l)-catalyzed intramolecular hydroarylation.

Experimental Workflow for Heterocycle Synthesis
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Caption: General experimental workflow for gold-catalyzed heterocycle synthesis.
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Logical Relationship of Catalyst Activation
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Caption: Activation of the AuCI(SMez) precatalyst to the active cationic gold(l) species.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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